molecular formula C15H21NO B7468610 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one

1-(3-Phenylpyrrolidin-1-yl)pentan-1-one

Cat. No. B7468610
M. Wt: 231.33 g/mol
InChI Key: ANFFRUWYTNRVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenylpyrrolidin-1-yl)pentan-1-one, also known as α-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a powerful stimulant that has been used recreationally and has gained popularity in recent years. However,

Mechanism of Action

1-(3-Phenylpyrrolidin-1-yl)pentan-1-one acts as a potent stimulant by increasing the release of dopamine and norepinephrine in the brain. It binds to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters and leading to increased levels in the synaptic cleft.
Biochemical and Physiological Effects:
The effects of 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one on the body include increased heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and decreased appetite. However, the long-term effects of α-PVP on the body are not well understood and require further research.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, the potential for abuse and the lack of understanding of the long-term effects of α-PVP on the body make it a less desirable compound to work with.

Future Directions

There are several future directions for research on 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one. One area of research could focus on the potential use of α-PVP as a treatment for depression and anxiety disorders. Another area of research could focus on the long-term effects of α-PVP on the body and brain. Additionally, further studies could investigate the potential for abuse and addiction associated with α-PVP.
In conclusion, 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one is a synthetic cathinone with potential scientific research applications. Its ability to increase dopamine and norepinephrine levels in the brain makes it a useful compound for studying the effects of these neurotransmitters on behavior and cognition. However, the potential for abuse and the lack of understanding of the long-term effects of α-PVP on the body make it a less desirable compound to work with. Further research is needed to fully understand the potential benefits and risks associated with 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one.

Scientific Research Applications

1-(3-Phenylpyrrolidin-1-yl)pentan-1-one has been used in scientific research for its potential as a treatment for various medical conditions. One study found that α-PVP could be used as a potential treatment for depression and anxiety disorders due to its ability to increase dopamine levels in the brain. Another study found that α-PVP could be used as a potential treatment for Parkinson's disease due to its ability to increase dopamine release in the brain.

properties

IUPAC Name

1-(3-phenylpyrrolidin-1-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-3-9-15(17)16-11-10-14(12-16)13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFFRUWYTNRVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenylpyrrolidin-1-yl)pentan-1-one

Synthesis routes and methods

Procedure details

A solution of 3-phenylpyrrolidine (294 mg, 2 mmol) in dry dichloromethane (6 mL) is cooled in an ice bath and pentanoyl chloride (301 mg, 2.5 mmol, 1.25 eq) and triethylamine (417 μL, 3 mmol, 1.5 eq) are added. After stirring for 6 hours at room temperature the reaction mixture is diluted with dichloromethane (10 mL). The organic solution is subsequently washed with 1 M KHSO4, 5% NaHCO3 and brine. After drying over Na2SO4, dichloromethane is removed in vacuo and the crude material is purified by flash chromatography (silicagel, ethyl acetate/toluene 1:4). The fractions containing 1-(3-phenylpyrrolidin-1-yl)pentan-1-one are collected and the solvent is removed in vacuo to give 378 mg of colorless oil.
Quantity
294 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
301 mg
Type
reactant
Reaction Step Two
Quantity
417 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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